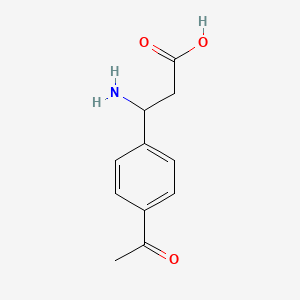

3-(4-Acetylphenyl)-3-aminopropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

3-(4-acetylphenyl)-3-aminopropanoic acid |

InChI |

InChI=1S/C11H13NO3/c1-7(13)8-2-4-9(5-3-8)10(12)6-11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15) |

InChI Key |

RLDREKZAZCZGBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Acetylphenyl 3 Aminopropanoic Acid

Enantioselective and Diastereoselective Synthesis Strategies

Achieving stereocontrol is paramount in the synthesis of chiral molecules for pharmaceutical applications. For 3-(4-Acetylphenyl)-3-aminopropanoic acid, which contains a stereocenter at the C3 position, enantioselective strategies are crucial for isolating the desired enantiomer.

Asymmetric catalysis offers an efficient route to enantiomerically enriched β-amino acids by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. Several catalytic approaches are applicable to the synthesis of β-aryl-β-amino acids.

Asymmetric Hydrogenation: The rhodium or ruthenium-catalyzed asymmetric hydrogenation of β-enamino esters is a powerful method. hilarispublisher.comresearchgate.net For the target compound, a suitable precursor would be (E)- or (Z)-3-amino-3-(4-acetylphenyl)acrylic acid ester. The choice of chiral phosphine ligands, such as BINAP or BoPhoz-type ligands, is critical for achieving high enantioselectivity. researchgate.net A key advantage is the direct formation of the protected β-amino acid with high enantiomeric excess (ee). acs.org

Catalytic Asymmetric Mannich Reaction: The Mannich reaction, involving the addition of an enolate equivalent to an imine, is one of the most direct methods for forming the Cα-Cβ bond in β-amino acids. acs.orgmiamioh.edu The use of chiral catalysts, such as thiourea derivatives or metal-ligand complexes, can render this reaction highly enantioselective. In a relevant approach, a silyl ketene acetal (as an acetic acid equivalent) could be added to an N-protected imine derived from 4-acetylbenzaldehyde. Thiourea-based organocatalysts have been shown to be particularly effective for additions to N-Boc-protected aldimines, affording β-amino ester products in high yields and enantioselectivities often exceeding 95% ee. acs.org

Asymmetric Conjugate Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is another cornerstone strategy. A precursor like ethyl (E)-3-(4-acetylphenyl)acrylate could be subjected to a catalytic asymmetric addition of an amine equivalent. Alternatively, copper-catalyzed hydroamination protocols have been developed for cinnamic acid derivatives, where a chiral ligand controls the regioselectivity and enantioselectivity of the addition, leading to the desired β-amino acid derivative. nih.gov

| Catalytic Strategy | Typical Catalyst/Ligand | Precursor for Target Compound | Key Advantages |

| Asymmetric Hydrogenation | Ru-BINAP, Rh-Ferrocenylphosphine | (E/Z)-3-Amino-3-(4-acetylphenyl)acrylic acid ester | High yields and enantioselectivity; direct access to the amino acid backbone. researchgate.net |

| Asymmetric Mannich Reaction | Chiral Thiourea Organocatalyst | 4-Acetylbenzaldehyde N-Boc-imine + Silyl ketene acetal | Excellent scope for aryl imines; high enantioselectivity (>98% ee possible). acs.org |

| Asymmetric Conjugate Addition | Cu-Chiral Phosphoramidite | Ethyl (E)-3-(4-acetylphenyl)acrylate + Aminating agent | Ligand-controlled regioselectivity; useful for generating diverse derivatives. nih.gov |

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

Evans Auxiliaries: Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations and conjugate additions. An N-acylated Evans auxiliary could undergo a diastereoselective conjugate addition of a nitrogen source to create the β-amino stereocenter.

Pseudoephedrine as a Chiral Auxiliary: Pseudoephedrine has been established as an effective and inexpensive chiral auxiliary for the asymmetric synthesis of α-substituted β-amino acids via enolate alkylation. acs.orgnih.gov This methodology can be adapted for β-substituted analogues.

Sulfinyl Imines: The addition of nucleophiles to chiral N-tert-butanesulfinyl imines provides a reliable method for synthesizing chiral amines. thieme-connect.com For the target molecule, a Grignard or Reformatsky reagent could be added to the chiral sulfinyl imine of 4-acetylbenzaldehyde. The sulfinyl group directs the nucleophilic attack to one face of the imine, leading to high diastereoselectivity, and is easily cleaved under mild acidic conditions.

The general workflow using a chiral auxiliary involves coupling the auxiliary to a precursor, performing the key stereocreating reaction, and finally cleaving the auxiliary to reveal the enantiomerically enriched product. While effective, this approach is less atom-economical than catalytic methods due to the use of stoichiometric amounts of the chiral inducer.

Retrosynthetic Analysis for the 3-(4-Acetylphenyl)-3-aminopropanoic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.org

Several logical disconnections can be proposed for the 3-(4-Acetylphenyl)-3-aminopropanoic acid scaffold.

Disconnection 1 (Cα-Cβ Bond): Mannich-type Disconnection This is a highly convergent approach that disconnects the molecule into an imine (or its aldehyde precursor) and an enolate equivalent. This route is attractive due to the direct formation of the key bond.

Target: 3-(4-Acetylphenyl)-3-aminopropanoic acid

Precursors: 4-Acetylbenzaldehyde, an amine source (e.g., ammonia (B1221849) or a protected amine), and an acetic acid enolate equivalent (e.g., malonic acid or a silyl ketene acetal).

Disconnection 2 (Cβ-N Bond): Conjugate Addition Disconnection This disconnection breaks the carbon-nitrogen bond, suggesting a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system.

Target: 3-(4-Acetylphenyl)-3-aminopropanoic acid

Precursors: (E)-3-(4-Acetylphenyl)propenoic acid (4-acetylcinnamic acid) and an ammonia equivalent (e.g., hydroxylamine or an azide).

Disconnection 3 (Cα-COOH Bond): Rodionov Reaction This approach involves the condensation of an aldehyde, malonic acid, and ammonia (or an amine), often in a one-pot procedure.

Target: 3-(4-Acetylphenyl)-3-aminopropanoic acid

Precursors: 4-Acetylbenzaldehyde, malonic acid, and ammonium (B1175870) acetate.

The feasibility of these routes can be assessed based on literature precedent, potential for stereocontrol, and operational simplicity.

| Synthetic Route | Key Reaction | Starting Materials | Feasibility & Remarks |

| Route 1 (Mannich) | Mannich Reaction | 4-Acetylbenzaldehyde, Malonic Acid, Ammonium Acetate | Highly feasible. One-pot procedures for related 3-aryl-3-aminopropionic acids are well-documented, offering operational simplicity for racemic synthesis. researchgate.net Can be adapted for high enantioselectivity using asymmetric catalysis. acs.org |

| Route 2 (Conjugate Addition) | Michael Addition | 4-Acetylcinnamic Acid, Ammonia | Feasible and common for β-amino acid synthesis. The synthesis of the required cinnamic acid derivative is straightforward. Stereocontrol can be achieved using chiral catalysts or auxiliaries. |

| Route 3 (Reformatsky-type) | Addition to Imine | 4-Acetylbenzaldehyde, Amine, Bromoacetate | Feasible but may be lower yielding and less direct than the Mannich approach. The Reformatsky reaction with imines (Blaise reaction) is a classic method. Stereocontrol is possible but can be challenging. |

The Mannich-type reaction (Route 1) stands out as a particularly efficient and versatile approach, especially given the documented one-pot multicomponent syntheses of analogous compounds. researchgate.net This route is easily scalable and can be rendered asymmetric, making it attractive for practical synthesis.

Novel Methodologies and Green Chemistry Approaches in β-Amino Acid Synthesis

Modern synthetic chemistry emphasizes the development of novel, efficient, and environmentally benign methods. mdpi.com

Biocatalysis: Enzymes offer high selectivity under mild, aqueous conditions. Lipases can be used for the kinetic resolution of racemic β-amino acid esters, providing access to both enantiomers in high purity. mdpi.com For example, lipase PSIM from Burkholderia cepacia has been used to resolve β-aryl-β-amino esters. mdpi.com Another biocatalytic approach involves L-aspartate-α-decarboxylase, which can synthesize β-alanine from L-aspartate, highlighting the potential for enzymatic pathways in β-amino acid production. nih.gov

Multicomponent Reactions (MCRs): The one-pot synthesis of 3-amino-3-arylpropionic acids from an aldehyde, malonic acid, and ammonium acetate is a prime example of a green MCR. researchgate.net These reactions improve efficiency by combining several steps into a single operation, reducing solvent waste and purification steps.

C-H Activation and Novel Carbonylations: Emerging strategies in organic synthesis could provide new routes to β-amino acids. Palladium-catalyzed aminocarbonylation of alkenes, for instance, allows for the construction of the β-amino acid backbone from simple olefins, though its application to styrenes with electron-withdrawing groups would need to be optimized. illinois.edu

Organocatalysis: The use of small organic molecules as catalysts (e.g., thioureas, prolines) avoids the use of potentially toxic and expensive heavy metals, aligning with green chemistry principles. nih.gov As discussed, organocatalytic Mannich reactions are highly effective for producing β-aryl-β-amino acids enantioselectively. acs.org

Exploration of Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a central theme in modern organic chemistry. For the synthesis of 3-aryl-β-amino acids, several strategies are being explored that align with the principles of green chemistry. These include the use of biocatalysis, renewable starting materials, and energy-efficient reaction conditions.

One plausible and established method for the synthesis of 3-(4-acetylphenyl)-3-aminopropanoic acid is a variation of the Rodionov reaction. This one-pot, three-component reaction involves the condensation of an aromatic aldehyde (4-acetylbenzaldehyde), malonic acid, and a source of ammonia (like ammonium acetate) in a suitable solvent, typically an alcohol google.com.

Table 1: Proposed Reaction Parameters for the Synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic acid

| Parameter | Description |

| Reactants | 4-Acetylbenzaldehyde, Malonic Acid, Ammonium Acetate |

| Solvent | Ethanol or Methanol (B129727) |

| Reaction Type | One-pot, three-component condensation |

| Stoichiometry | Typically a 1:1 to 1:1.2 molar ratio of aldehyde to malonic acid, with 2 to 2.2 equivalents of ammonium acetate google.com. |

| Conditions | Refluxing the mixture for several hours google.com. |

| Work-up | Cooling the reaction mixture to allow for the crystallization of the product, followed by filtration google.com. |

In the context of sustainability, this reaction can be optimized by using greener solvents, reducing reaction times through microwave irradiation, or developing catalytic versions that minimize waste.

Further exploration into sustainable pathways for β-amino acid synthesis includes biocatalytic methods. While not specifically documented for 3-(4-acetylphenyl)-3-aminopropanoic acid, enzymatic processes offer high selectivity and operate under mild conditions researchgate.netresearchgate.net. For instance, lipase-catalyzed Michael addition of amines to acrylates has been demonstrated for the synthesis of β-amino acid esters, which could be a potential route if adapted mdpi.comresearchgate.net.

Another innovative and sustainable approach involves the use of carbon dioxide as a C1 building block. Electrochemical and photochemical methods are being developed for the synthesis of β-amino acids where CO2 is utilized as a carboxylating agent chemrxiv.org. This approach is highly attractive from a green chemistry perspective as it utilizes a renewable and abundant carbon source.

Application of Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. The application of flow chemistry to the synthesis of amino acids and peptides is a rapidly growing field rsc.orgvapourtec.comamazonaws.com.

The proposed Rodionov-type synthesis of 3-(4-acetylphenyl)-3-aminopropanoic acid is amenable to adaptation in a continuous flow setup. A heated flow reactor could be employed to mix the streams of the reactants (4-acetylbenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent). The reaction mixture would then pass through a residence time unit at a specific temperature to ensure complete reaction.

Table 2: Conceptual Flow Chemistry Setup for the Synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic acid

| Component | Function |

| Reactant Pumps | To deliver precise and continuous streams of the reactants and solvent. |

| T-Mixer | For efficient and rapid mixing of the reactant streams. |

| Heated Reactor Coil | To provide a controlled temperature environment for the reaction to proceed. The length and flow rate determine the residence time. |

| Back-Pressure Regulator | To maintain the solvent in a liquid state at elevated temperatures and control the pressure of the system. |

| Cooling Unit | To rapidly cool the reaction mixture post-reaction. |

| In-line Crystallizer/Collector | For the continuous crystallization and collection of the product. |

The benefits of a flow process for this synthesis would include precise control over reaction parameters, leading to potentially higher yields and purity. Furthermore, the risk of runaway reactions is significantly minimized in a continuous flow system due to the small reaction volumes at any given time.

General advancements in the flow synthesis of β-amino acids, such as the Arndt-Eistert homologation of α-amino acids, have been successfully demonstrated in a fully continuous four-step process rsc.org. Such multi-step continuous processes highlight the potential for developing more complex and efficient syntheses of valuable β-amino acid derivatives in flow reactors. The integration of in-line purification techniques, such as solid-phase extraction or continuous crystallization, could further streamline the manufacturing process of 3-(4-acetylphenyl)-3-aminopropanoic acid.

Chemical Transformations and Derivatization Studies of 3 4 Acetylphenyl 3 Aminopropanoic Acid

Reactivity of the β-Amino Acid Moiety

The β-amino acid portion of the molecule, consisting of a primary amine and a carboxylic acid, offers a rich landscape for chemical modification through functionalization of either group.

Amine Functionalization: Acylation, Alkylation, and Protecting Group Strategies

The primary amine of the β-amino acid is a nucleophilic center that readily undergoes acylation, alkylation, and protection reactions.

Acylation: The amino group can be acylated using various reagents, such as acid chlorides and anhydrides, to form amides. This transformation is fundamental in peptide synthesis and for introducing diverse functional groups. For instance, N-acylation of β-amino acids is a common strategy in the synthesis of peptidomimetics to enhance their stability and biological activity. The reaction typically proceeds under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Alkylation: N-alkylation of the amino group can be achieved through reductive amination with aldehydes or by reaction with alkyl halides. Reductive amination involves the initial formation of an imine with an aldehyde, which is then reduced in situ, commonly with reducing agents like sodium borohydride (B1222165) (NaBH₄), to yield the N-alkylated product. Direct alkylation with alkyl halides can also be employed, though it may be more challenging to control the degree of alkylation. These modifications can significantly alter the steric and electronic properties of the molecule.

Protecting Group Strategies: To achieve selective transformations at other parts of the molecule, the amino group is often temporarily protected. Common amine protecting groups are stable under a range of reaction conditions but can be removed selectively. The choice of protecting group is crucial for multi-step syntheses.

| Protecting Group | Abbreviation | Common Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., trifluoroacetic acid) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine (B6355638) in DMF) |

| Carboxybenzyl | Cbz | Catalytic hydrogenolysis |

These protecting groups are widely used in peptide synthesis and are applicable to β-amino acids, allowing for the controlled assembly of more complex molecules. peptide.comnih.govorganic-chemistry.orgrsc.org

Carboxylic Acid Derivatization: Esterification, Amidation, and Reduction

The carboxylic acid functional group is amenable to a variety of transformations, including conversion to esters and amides, or reduction to an alcohol.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For example, derivatives of the closely related 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been esterified using an excess of methanol (B129727) with a catalytic amount of sulfuric acid. ikm.org.my This modification is often employed to enhance the lipophilicity of a molecule or to protect the carboxylic acid during other transformations.

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a cornerstone of peptide chemistry and is facilitated by a wide range of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) and phosphonium (B103445) or uronium salts. The direct amidation of unprotected amino acids has also been explored using Lewis acid catalysts. designer-drug.comresearchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride are generally ineffective. peptide.comresearchgate.netresearchgate.net The resulting 1,3-amino alcohol is a valuable chiral building block in organic synthesis. The reduction of N-protected amino acids to their corresponding amino alcohols is a well-established procedure. nih.govcore.ac.ukmdpi.comjocpr.comresearchgate.net

Reactions Involving the 4-Acetylphenyl Group

The 4-acetylphenyl moiety provides additional sites for chemical modification, namely the carbonyl group of the acetyl moiety and the aromatic ring itself.

Modifications of the Acetyl Moiety: Carbonyl Group Reactivity

The carbonyl group of the acetyl moiety exhibits typical ketone reactivity, allowing for a range of transformations.

Condensation Reactions: The methyl group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, which can then participate in condensation reactions. A notable example is the Claisen-Schmidt condensation, where the acetophenone (B1666503) derivative reacts with an aromatic aldehyde in the presence of a base to form a chalcone, an α,β-unsaturated ketone. researchgate.netresearchgate.nettaylorandfrancis.comrsc.orgnih.gov This reaction is a versatile method for constructing new carbon-carbon bonds.

Willgerodt-Kindler Reaction: This reaction transforms aryl alkyl ketones, such as the acetylphenyl group, into the corresponding thioamide upon treatment with sulfur and an amine, like morpholine. The thioamide can then be hydrolyzed to a carboxylic acid, effectively migrating the carbonyl functionality to the terminal position of the alkyl chain. designer-drug.comsynarchive.comwikipedia.orgscispace.com

Halogenation: The α-carbon of the acetyl group can be halogenated under acidic or basic conditions. For example, acetophenone can be brominated at the α-position using bromine in acetic acid. libretexts.org These α-halo ketones are useful intermediates for further synthetic manipulations.

Electrophilic Aromatic Substitution on the Phenyl Ring

A well-documented example of EAS on a similar substrate is the nitration of acetophenone. The reaction with a mixture of concentrated nitric and sulfuric acids primarily yields m-nitroacetophenone, demonstrating the strong meta-directing effect of the acetyl group. automate.videoorgsyn.orgquora.comorgsyn.orggoogle.com

| Electrophilic Aromatic Substitution | Reagents | Major Product Orientation |

| Nitration | HNO₃, H₂SO₄ | Meta |

| Halogenation | Br₂, FeBr₃ | Meta |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Meta |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Meta |

| Sulfonation | SO₃, H₂SO₄ | Meta |

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Core

While the parent compound 3-(4-acetylphenyl)-3-aminopropanoic acid is not directly amenable to palladium-catalyzed cross-coupling reactions, its halogenated derivatives are excellent substrates for such transformations. By introducing a halogen (e.g., bromine or iodine) onto the aromatic ring, a handle for a variety of powerful C-C and C-N bond-forming reactions is created.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. For instance, 4-bromoacetophenone is frequently used as a model substrate in Suzuki-Miyaura reactions to form 4-acetylbiphenyl (B160227) and its derivatives. ikm.org.myudel.eduarkat-usa.orgresearchgate.netresearchgate.net This reaction is highly valued for its functional group tolerance and is a cornerstone of modern organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. A halo-substituted derivative of 3-(4-acetylphenyl)-3-aminopropanoic acid could be coupled with a wide range of primary or secondary amines to generate novel aniline (B41778) derivatives. wikipedia.orglibretexts.orgrug.nlnumberanalytics.comorganic-chemistry.org This reaction has broad applications in the synthesis of pharmaceuticals and other biologically active molecules.

The following table summarizes some common palladium-catalyzed cross-coupling reactions applicable to a halogenated derivative of the subject compound (Ar-X, where X = Br, I).

| Reaction Name | Coupling Partner | Product |

| Suzuki-Miyaura | R-B(OH)₂ | Ar-R |

| Buchwald-Hartwig | R₂NH | Ar-NR₂ |

| Heck | Alkene | Ar-alkene |

| Sonogashira | Terminal alkyne | Ar-alkyne |

| Stille | R-Sn(Alkyl)₃ | Ar-R |

Cyclization and Rearrangement Studies

Formation of Cyclic Structures from the Amino Acid Backbone

The intramolecular reaction between the amino and carboxylic acid groups of 3-(4-Acetylphenyl)-3-aminopropanoic acid is a primary pathway to forming heterocyclic structures. The specific ring system formed is dependent on reaction conditions and the reagents employed.

The most direct intramolecular cyclization of a β-amino acid is the formation of a four-membered β-lactam ring. This transformation involves the formation of an amide bond between the C3-amino group and the C1-carboxyl group. Such reactions typically require the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amino group. A variety of dehydrating agents and coupling reagents have been developed for this purpose. The resulting product from 3-(4-Acetylphenyl)-3-aminopropanoic acid would be 4-(4-acetylphenyl)azetidin-2-one, a key heterocyclic scaffold in medicinal chemistry. wikipedia.org The general conditions for this transformation are summarized in the table below.

| Reagent/Method | Description | Expected Product |

|---|---|---|

| Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide) | Activates the carboxyl group for intramolecular amidation under mild, neutral conditions. | 4-(4-acetylphenyl)azetidin-2-one |

| Carbodiimides (e.g., DCC, EDC) | Common peptide coupling agents that facilitate amide bond formation by activating the carboxylate. | 4-(4-acetylphenyl)azetidin-2-one |

| Breckpot Synthesis | Involves the cyclization of β-amino acid esters using a Grignard reagent. wikipedia.org | 4-(4-acetylphenyl)azetidin-2-one |

| Phosphorus-based Reagents (e.g., POCl₃) | Can be used to promote the cyclization of β-amino acid derivatives. researchgate.net | 4-(4-acetylphenyl)azetidin-2-one |

Beyond the formation of β-lactams, derivatization and reaction with other reagents can lead to different cyclic structures. Research on a closely related structural isomer, 3-((4-acetylphenyl)amino)propanoic acid, has demonstrated the formation of a six-membered tetrahydropyrimidine (B8763341) ring system. In this documented synthesis, the N-substituted β-alanine derivative undergoes a cyclocondensation reaction with potassium thiocyanate (B1210189) in acid. mdpi.com This reaction highlights an alternative cyclization strategy that expands the heterocyclic framework beyond the simple amino acid backbone.

| Reactant | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 3-((4-acetylphenyl)amino)propanoic acid | 1. Potassium thiocyanate (KSCN), Acetic acid (AcOH), reflux, 10 h 2. Concentrated Hydrochloric acid (HCl), reflux, 20 min | 1-(4-Acetylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one | Not specified |

Mechanistic Investigations of Molecular Rearrangements

The carbon skeleton and functional groups of 3-(4-Acetylphenyl)-3-aminopropanoic acid allow for the mechanistic exploration of several potential molecular rearrangements. While specific experimental studies on this exact molecule are not widely reported, its structure is analogous to substrates known to undergo such transformations under specific catalytic conditions.

One area of investigation involves acid-catalyzed rearrangements of the acetylphenyl moiety. Under strong acid conditions, aromatic ketones can undergo a Fries rearrangement, although this is typically an intermolecular reaction for esters. More relevant are acid-catalyzed phenyl or alkyl group migrations, which proceed through the formation of intermediate ipso-arenium ions (a protonated aromatic ring where the substituent is attached). nih.gov For 3-(4-Acetylphenyl)-3-aminopropanoic acid, this could theoretically lead to the migration of the acetyl group or the entire amino acid side chain to a different position on the phenyl ring, driven by the formation of the most thermodynamically stable carbocation intermediate.

Rearrangements involving the amino acid backbone are also of mechanistic interest. Reactions that proceed through electron-deficient nitrogen, such as the Hofmann or Curtius rearrangement, could be investigated. beilstein-journals.org These pathways would require initial conversion of the carboxylic acid to a primary amide or an acyl azide (B81097), respectively. Subsequent rearrangement would lead to the formation of a diamine, specifically 1-(4-acetylphenyl)propane-1,2-diamine, with the loss of the carboxyl carbon.

Furthermore, the generation of a carbocation on the amino acid backbone could initiate Wagner-Meerwein type rearrangements. For instance, diazotization of the primary amine with nitrous acid would form a highly unstable diazonium ion. Its departure as dinitrogen gas would generate a secondary carbocation at the C3 position. This reactive intermediate could then undergo a 1,2-hydride shift from C2 or, more significantly, a 1,2-aryl shift, leading to a rearranged carbon skeleton. Such pathways are central to understanding the stability and reactivity of β-amino acid derivatives under cationic conditions. msu.edu

| Rearrangement Type | Required Precursor/Conditions | Key Intermediate | Potential Product(s) |

|---|---|---|---|

| Aromatic Group Migration | Strong superacid (e.g., CF₃SO₃H) nih.gov | Ipso-arenium ion | Positional isomers (e.g., 3-(3-acetylphenyl)-3-aminopropanoic acid) |

| Curtius Rearrangement | Conversion of -COOH to acyl azide (-CON₃); thermal or photochemical conditions | Acyl nitrene / Isocyanate | 1-(4-acetylphenyl)ethane-1,2-diamine (after hydrolysis of isocyanate) |

| Hofmann Rearrangement | Conversion of -COOH to primary amide (-CONH₂); reaction with Br₂/NaOH | N-bromoamide / Isocyanate | 1-(4-acetylphenyl)ethane-1,2-diamine (after hydrolysis of isocyanate) |

| Wagner-Meerwein (via Diazotization) | Nitrous acid (NaNO₂/HCl) | Secondary carbocation at C3 | 2-(4-Acetylphenyl)-3-aminopropanoic acid (via 1,2-aryl shift) or 3-(4-acetylphenyl)-3-hydroxypropanoic acid (if trapped by water) |

Theoretical and Computational Investigations of 3 4 Acetylphenyl 3 Aminopropanoic Acid

Conformational Analysis and Energy Landscapes

A thorough conformational analysis would be the first step in theoretically characterizing 3-(4-Acetylphenyl)-3-aminopropanoic acid. This would involve mapping the potential energy surface to identify all possible spatial arrangements of the atoms (conformers) and their relative stabilities.

Computational Determination of Stable Conformations

To determine the stable conformations, computational methods would be used to rotate the molecule's single bonds systematically. For each resulting geometry, an energy calculation would be performed. The geometries corresponding to energy minima on the potential energy landscape would represent the stable conformers of the molecule. The results would typically be presented in a data table listing each conformer and its relative energy.

Analysis of Intramolecular Interactions and Hydrogen Bonding

Once the stable conformers are identified, the intramolecular forces that stabilize them would be analyzed. This includes identifying and quantifying intramolecular hydrogen bonds, such as those that might form between the carboxylic acid group and the amino group, or other non-covalent interactions. These interactions play a significant role in determining the molecule's preferred three-dimensional shape.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic properties and vibrational behavior of a molecule.

Vibrational Spectroscopy Predictions and Assignments

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies for the stable conformers, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. For example, characteristic vibrational frequencies for the acetyl, amino, and carboxylic acid functional groups would be identified.

Reaction Mechanism Studies

Computational methods can also be used to study the mechanisms of chemical reactions involving 3-(4-Acetylphenyl)-3-aminopropanoic acid. This would involve mapping the energy profile of a potential reaction pathway, including the identification of transition states and intermediates. Such studies are invaluable for understanding how the molecule might be synthesized or how it might interact with other molecules, providing a deeper understanding of its chemical behavior.

While specific theoretical and computational data for 3-(4-Acetylphenyl)-3-aminopropanoic acid are not currently available, the methodologies described above represent the standard approach for such investigations. Future research in this area would provide valuable insights into the fundamental properties of this compound.

Computational Modeling of Key Synthetic Steps

Detailed computational modeling studies specifically focused on the synthetic steps for 3-(4-Acetylphenyl)-3-aminopropanoic acid are not extensively available in the public domain. However, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the synthesis of related compounds. Such studies typically model key reaction steps, such as condensation or addition reactions, that are plausible in the formation of β-amino acids.

For a hypothetical synthetic route, such as a Mannich-type reaction involving 4-acetylacetophenone, an amine source, and a C2-synthon, computational modeling would begin with the geometry optimization of the reactants, intermediates, products, and transition states. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate electronic structures and energies. Solvation effects are often incorporated using continuum models like the Polarizable Continuum Model (PCM) to simulate the reaction environment.

Table 1: Hypothetical Thermodynamic Data for a Key Synthetic Step

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactants | 0.00 | 0.00 |

| Intermediate 1 | -5.2 | -3.1 |

| Transition State 1 | +15.8 | +18.2 |

| Intermediate 2 | -12.4 | -10.5 |

| Transition State 2 | +10.1 | +12.7 |

| Products | -25.6 | -22.3 |

Note: The data in this table is illustrative and not based on published results for this specific reaction.

Transition State Analysis and Reaction Pathway Elucidation

A critical aspect of computational investigation is the elucidation of the reaction pathway and the characterization of its transition states. For the synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic acid, transition state analysis would identify the highest energy barriers along the reaction coordinate, thus determining the rate-limiting step of the proposed mechanism.

Transition state (TS) geometries are located on the potential energy surface as first-order saddle points. Frequency calculations are essential to confirm the nature of these stationary points; a genuine transition state will have exactly one imaginary frequency corresponding to the vibrational mode of the bond breaking and forming during the reaction. Intrinsic Reaction Coordinate (IRC) calculations are then performed to connect the transition state to the corresponding reactant and product, verifying that the located TS is indeed on the correct reaction pathway.

The analysis of the transition state structure provides insights into the bonding and stereochemistry of the reaction. For instance, in an asymmetric synthesis, the computational analysis of diastereomeric transition states can predict and explain the observed stereoselectivity. The calculated activation energies (the energy difference between the reactants and the transition state) can be correlated with experimental reaction rates.

Table 2: Hypothetical Transition State Properties

| Parameter | Transition State 1 | Transition State 2 |

| Activation Energy (kcal/mol) | 15.8 | 10.1 |

| Imaginary Frequency (cm⁻¹) | -350.4 | -210.8 |

| Key Bond Distance (Å) | C-N: 1.85 | C-C: 2.10 |

Note: The data in this table is for illustrative purposes and does not represent experimentally or computationally verified values for this specific reaction.

Through these computational methods, a detailed, atomistic understanding of the reaction mechanism can be achieved, which is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. While specific studies on 3-(4-Acetylphenyl)-3-aminopropanoic acid are lacking, the principles of computational modeling are broadly applied in organic synthesis and would be the methodology of choice for such an investigation.

Role As a Versatile Synthetic Building Block in Academic Research

Incorporation into Peptidomimetics and Oligomers

The incorporation of unnatural amino acids, such as β-amino acids, into peptide sequences is a well-established strategy for the development of peptidomimetics with enhanced proteolytic stability and unique conformational properties.

While specific studies detailing the use of 3-(4-Acetylphenyl)-3-aminopropanoic acid in conformationally restricted peptidomimetic scaffolds are not extensively documented in publicly available research, the general principles of using β-amino acids for this purpose are well-established. The substitution pattern on the β-amino acid can influence the secondary structure of the resulting peptide. The aryl group at the C3 position of 3-(4-Acetylphenyl)-3-aminopropanoic acid can introduce significant steric hindrance, thereby restricting the conformational freedom of the peptide backbone and promoting the formation of well-defined secondary structures like helices and turns. The acetyl group offers a point for further chemical modification to create more complex and constrained architectures.

Oligomers of β-amino acids, or β-peptides, are known to form stable and predictable secondary structures, including helices, sheets, and turns. The synthesis of oligo-β-amino acid structures containing 3-(4-Acetylphenyl)-3-aminopropanoic acid would involve standard solid-phase or solution-phase peptide synthesis methodologies. The resulting oligomers would possess a unique combination of a rigid aromatic side chain and a modifiable acetyl group, which could be exploited for the development of novel functional materials or bioactive molecules. The acetyl group could, for instance, be used to attach fluorescent probes, cross-linking agents, or other functionalities.

Application in Complex Molecule Synthesis

The chiral nature and multiple functional groups of 3-(4-Acetylphenyl)-3-aminopropanoic acid make it a valuable chiral synthon for the asymmetric synthesis of complex organic molecules.

Enantiomerically pure 3-(4-Acetylphenyl)-3-aminopropanoic acid can serve as a starting material for the synthesis of a variety of chiral molecules. The stereocenter at the C3 position can be used to control the stereochemistry of subsequent reactions. For example, the amino and carboxyl groups can be used to direct the stereoselective introduction of new stereocenters. While specific examples of its use as a chiral synthon in asymmetric synthesis are not widely reported, the potential for its application in this area is significant, particularly in the synthesis of pharmaceutical intermediates and other biologically active compounds.

| Potential Asymmetric Transformations | Description |

| Diastereoselective alkylation | The chiral center can direct the stereoselective addition of alkyl groups to adjacent positions. |

| Stereoselective reductions | The existing stereocenter can influence the facial selectivity of ketone or imine reductions. |

| Chiral auxiliary | The amino acid can be used as a chiral auxiliary to control the stereochemistry of reactions on an attached substrate. |

The unique combination of functional groups in 3-(4-Acetylphenyl)-3-aminopropanoic acid allows for its strategic use in the construction of advanced organic architectures, such as macrocycles and other complex polycyclic systems. The amino and carboxyl groups can participate in macrocyclization reactions, while the acetyl group can be used as a handle for further functionalization or for the construction of additional rings. The synthesis of such complex structures is of great interest in areas such as host-guest chemistry and materials science.

Development of Novel Reagents and Catalysts Utilizing the Scaffold

Design Principles for Scaffold-Based Organocatalysts

The molecular architecture of 3-(4-Acetylphenyl)-3-aminopropanoic acid provides a robust foundation for the rational design of scaffold-based organocatalysts. The key design principles revolve around the strategic utilization of its functional groups—the carboxylic acid, the amine, and the acetylphenyl moiety—to create a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.

Chiral Backbone and Steric Hindrance: The inherent chirality of the 3-aminopropanoic acid backbone is fundamental. By installing bulky substituents on the amino group or modifying the carboxylic acid, a sterically hindered environment can be created around the catalytic site. This steric bulk plays a crucial role in dictating the facial selectivity of the substrate's approach to the catalyst, thereby inducing high enantioselectivity. The acetylphenyl group, being a rigid and planar aromatic ring, contributes significantly to this steric environment and can be further functionalized to fine-tune the catalyst's properties.

Functional Group Synergy: The amino and carboxylic acid groups can act in synergy to activate substrates and stabilize transition states. For instance, in reactions like aldol (B89426) or Michael additions, the amine can form an enamine or iminium ion intermediate with the substrate, while the carboxylic acid can act as a Brønsted acid or base, or as a hydrogen-bond donor to orient the reacting partners. This bifunctional activation is a hallmark of many efficient organocatalysts derived from amino acids.

Tuning Electronic Properties: The electronic nature of the acetylphenyl ring can be modulated to influence the catalyst's activity. The acetyl group is an electron-withdrawing group, which can impact the pKa of the amino and carboxylic acid groups. Further substitution on the phenyl ring allows for systematic tuning of the electronic properties, which in turn can affect the catalyst's reactivity and selectivity.

| Catalyst Design Feature | Role in Organocatalysis | Potential Modification on 3-(4-Acetylphenyl)-3-aminopropanoic acid |

| Chiral Scaffold | Induces stereoselectivity | Utilize the inherent chirality of the β-amino acid backbone. |

| Steric Bulk | Controls substrate approach and facial selectivity | Introduction of bulky groups on the amine or carboxylic acid. |

| Bifunctionality | Activates substrates and stabilizes transition states | Synergistic action of the amine and carboxylic acid groups. |

| Electronic Tuning | Modulates catalyst reactivity and selectivity | Modification of substituents on the acetylphenyl ring. |

Ligand Development for Transition Metal Catalysis

The structural motifs present in 3-(4-Acetylphenyl)-3-aminopropanoic acid also make it an attractive candidate for the development of chiral ligands for transition metal-catalyzed reactions. The design of such ligands focuses on creating a stable and well-defined coordination sphere around the metal center, which is essential for achieving high levels of asymmetric induction.

Coordination Sites: The amino and carboxylic acid groups can serve as effective coordination sites for a variety of transition metals. Upon deprotonation, the carboxylate can form a strong bond with the metal, while the nitrogen atom of the amine can also coordinate, leading to the formation of a stable five-membered chelate ring. This chelation effect enhances the stability of the metal complex.

Chiral Pocket: The chiral center and the substituents on the β-amino acid backbone create a chiral pocket around the coordinated metal ion. This pocket can effectively discriminate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The acetylphenyl group can be strategically positioned to extend this chiral environment and enhance the enantioselectivity.

Ligand Modification and Tuning: The versatility of the 3-(4-Acetylphenyl)-3-aminopropanoic acid scaffold allows for extensive modifications to fine-tune the ligand's properties. For example, the amine can be functionalized with phosphine, pyridine, or other coordinating groups to create bidentate or tridentate ligands with different electronic and steric properties. The acetyl group on the phenyl ring can also be modified to introduce additional donor atoms or to alter the ligand's solubility and stability.

| Ligand Design Aspect | Role in Transition Metal Catalysis | Application to 3-(4-Acetylphenyl)-3-aminopropanoic acid |

| Chelating Groups | Form stable metal complexes | The amino and carboxylate groups can act as a bidentate ligand. |

| Chiral Environment | Induces enantioselectivity in the catalytic reaction | The chiral backbone and substituents create a defined chiral pocket. |

| Ligand Tunability | Optimizes catalytic activity and selectivity | The scaffold allows for facile modification of steric and electronic properties. |

Future Research Directions and Unexplored Avenues for 3 4 Acetylphenyl 3 Aminopropanoic Acid

Exploration of Stereoselective Transformations

The chirality of β-amino acids is crucial for their biological activity and their application as building blocks in peptidomimetics. While methods for the stereoselective synthesis of β-amino acids are established, specific applications to 3-(4-acetylphenyl)-3-aminopropanoic acid remain a promising and underexplored area.

Future research could focus on two primary strategies: the resolution of racemic mixtures and the development of asymmetric synthetic routes.

Enzymatic Kinetic Resolution: This technique utilizes enzymes, such as lipases or proteases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, lipase-catalyzed hydrolysis of racemic esters of β-amino acids has proven effective for obtaining enantiomerically pure forms. A potential pathway for 3-(4-acetylphenyl)-3-aminopropanoic acid is outlined below.

| Step | Description | Potential Enzymes |

| 1 | Racemic 3-(4-acetylphenyl)-3-aminopropanoic acid is esterified. | Not applicable (Chemical step) |

| 2 | The racemic ester is subjected to enzymatic hydrolysis. | Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL) |

| 3 | One enantiomer is selectively hydrolyzed to the carboxylic acid, while the other remains as an ester. | Not applicable (Separation) |

| 4 | The separated enantiomers are isolated. | Not applicable (Purification) |

Asymmetric Hydrogenation: Another powerful technique is the asymmetric hydrogenation of prochiral enamines. This method could be employed to directly synthesize one enantiomer of 3-(4-acetylphenyl)-3-aminopropanoic acid. The development of a suitable chiral catalyst is paramount for the success of this approach.

| Catalyst Type | Potential Ligands | Expected Outcome |

| Rhodium-based | Josiphos-type ligands | High enantioselectivity (ee) for the formation of the chiral amine. |

| Iridium-based | Phosphino-oxazoline ligands | High turnover numbers and excellent enantioselectivity. |

| Ruthenium-based | BINAP and its derivatives | Effective for a broad range of enamine substrates. |

Advanced Functionalization Strategies

The chemical structure of 3-(4-acetylphenyl)-3-aminopropanoic acid offers multiple sites for modification, including the amino group, the carboxylic acid, the aromatic ring, and the acetyl group. Advanced functionalization strategies can be employed to create a diverse library of derivatives with unique properties.

Modification of the Acetyl Group: The ketone functionality of the acetyl group is a versatile handle for a variety of chemical transformations.

Reductive Amination: Conversion of the ketone to a chiral amine, introducing a new stereocenter and a functional group for further derivatization.

Wittig Reaction: Formation of a carbon-carbon double bond, allowing for the introduction of various substituents.

Baylis-Hillman Reaction: A carbon-carbon bond-forming reaction with activated alkenes, leading to multifunctional products.

Aromatic Ring Functionalization: The phenyl ring can be further substituted to modulate the electronic and steric properties of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Buchwald-Hartwig amination can be used to introduce a wide array of substituents onto the aromatic ring, assuming a suitable starting material (e.g., a halogenated precursor) is used.

Electrophilic Aromatic Substitution: Nitration, halogenation, or Friedel-Crafts reactions could be explored to add functional groups at positions ortho or meta to the existing substituents, although regioselectivity would need to be carefully controlled.

Computational Design of Novel Derivatives

Computational chemistry offers powerful tools for the rational design of novel derivatives of 3-(4-acetylphenyl)-3-aminopropanoic acid with desired properties. These in silico methods can prioritize synthetic targets and reduce the experimental workload.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be developed based on the known biological activities of similar β-amino acid derivatives. This model, which defines the essential spatial arrangement of functional groups, can then be used to screen large virtual libraries of compounds to identify new molecules with a high probability of being active.

Bioisosteric Replacement: Computational methods can be used to explore the effects of replacing the acetyl group with various bioisosteres. Bioisosteres are functional groups with similar steric and electronic properties that can modulate the molecule's ADME (absorption, distribution, metabolism, and excretion) properties while retaining or improving its biological activity.

| Bioisostere for Acetyl Group | Rationale for Replacement |

| Sulfone (-SO₂CH₃) | Similar geometry and hydrogen bonding capabilities. |

| Oxadiazole ring | Can mimic the steric and electronic profile. |

| Nitrile (-CN) | A smaller, more polar group that can act as a hydrogen bond acceptor. |

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the conformational preferences and electronic properties of 3-(4-acetylphenyl)-3-aminopropanoic acid and its derivatives. This information is valuable for understanding structure-activity relationships and for designing molecules with specific three-dimensional structures.

Potential for Materials Science Applications (Excluding specific properties or clinical uses)

The bifunctional nature of 3-(4-acetylphenyl)-3-aminopropanoic acid, possessing both an amine and a carboxylic acid, makes it an attractive monomer for the synthesis of novel polymers. Its aromatic and acetyl functionalities offer further opportunities for creating materials with unique structural characteristics.

Polyamides and Polyesters: The amino acid can be used as a monomer in polycondensation reactions to form polyamides and polyesters. The presence of the acetylphenyl group in the polymer backbone would introduce rigidity and potential sites for post-polymerization modification.

| Polymer Type | Potential Monomer Partners | Polymerization Method |

| Polyamide | Diacyl chlorides, dicarboxylic acids | Solution or interfacial polymerization |

| Polyester | Diols, diacyl chlorides | Melt or solution polycondensation |

Self-Assembling Peptides: Short peptides containing 3-(4-acetylphenyl)-3-aminopropanoic acid could be designed to self-assemble into well-defined nanostructures. The aromatic acetylphenyl group could participate in π-π stacking interactions, which are known to be a significant driving force for the self-assembly of aromatic peptide amphiphiles.

Functional Monomers for Specialty Polymers: The acetyl group could be modified to introduce a polymerizable group, such as a vinyl or an acrylate moiety. This would transform the amino acid into a functional monomer that can be incorporated into various polymer backbones via radical polymerization, leading to materials with pendant amino acid functionalities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Acetylphenyl)-3-aminopropanoic acid?

- Methodological Answer : Synthesis typically involves condensation reactions between 4-acetylbenzaldehyde and β-aminopropanoic acid derivatives. For example, solvent-free methods (fusion reactions) under controlled temperatures (120–140°C) can yield the compound, as demonstrated in isoindolone syntheses . Alternatively, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation in non-aqueous solvents (e.g., DCM), followed by deprotection steps using TFA . Optimizing stoichiometry and reaction time is critical to minimize byproducts.

Q. How can the purity and structural integrity of 3-(4-Acetylphenyl)-3-aminopropanoic acid be verified?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm stereochemistry and functional groups via - and -NMR (e.g., acetyl resonance at δ ~2.5 ppm and amine protons at δ ~1.8 ppm) .

- Mass Spectrometry (EI-MS or ESI-MS) : Validate molecular weight (CHNO, theoretical MW: 207.23 g/mol) .

- HPLC with UV/RI Detection : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the key stability considerations for storing 3-(4-Acetylphenyl)-3-aminopropanoic acid?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N) to prevent oxidation or hydrolysis. Avoid exposure to moisture, as the acetyl group may undergo hydrolysis under humid conditions . Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) are recommended for long-term storage protocols.

Advanced Research Questions

Q. What strategies can optimize the enantiomeric purity of 3-(4-Acetylphenyl)-3-aminopropanoic acid during synthesis?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation of ketimine precursors (enantiomeric excess >90%) .

- Enzymatic Methods : Lipases or acylases can selectively hydrolyze racemic mixtures in biphasic systems .

Q. How does the acetyl group at the para position influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The acetyl group acts as an electron-withdrawing group, directing electrophilic substitution to the meta position. For nucleophilic reactions (e.g., amidation), the acetyl carbonyl enhances electrophilicity at the β-carbon of the propanoic acid chain, facilitating nucleophilic attack. Computational DFT studies (B3LYP/6-31G*) can model charge distribution and predict reaction sites .

Q. What in silico approaches predict the biological activity of 3-(4-Acetylphenyl)-3-aminopropanoic acid derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enzymes or fungal CYP51) .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial activity .

- ADMET Prediction : Tools like SwissADME assess bioavailability, metabolic stability, and toxicity profiles .

Q. How can kinetic studies investigate the metabolic stability of 3-(4-Acetylphenyl)-3-aminopropanoic acid in hepatic microsomal assays?

- Methodological Answer :

- Incubation Setup : Use pooled human liver microsomes (0.5 mg/mL) with NADPH-regenerating system at 37°C.

- Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes.

- Analysis : Quantify parent compound degradation via LC-MS/MS. Calculate half-life (t) and intrinsic clearance (Cl) using the in vitro t method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.